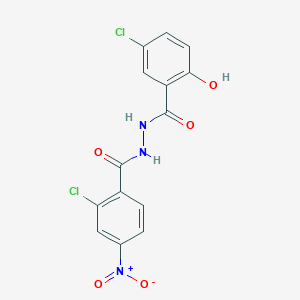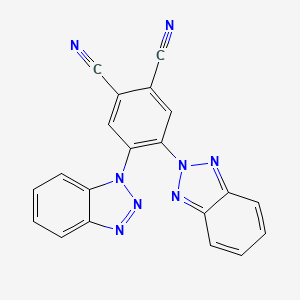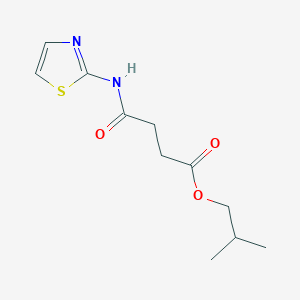![molecular formula C29H23ClN2O2 B11103619 2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-4,5-diphenyl-1H-imidazole](/img/structure/B11103619.png)
2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-4,5-diphenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-4,5-diphenyl-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a combination of chlorobenzyl, methoxyphenyl, and diphenyl groups attached to an imidazole ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-4,5-diphenyl-1H-imidazole typically involves multiple steps, including the formation of the imidazole ring and the subsequent attachment of the chlorobenzyl, methoxyphenyl, and diphenyl groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups at the benzylic position.
Scientific Research Applications
2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-4,5-diphenyl-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-propenoic acid
- 7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde
Uniqueness
2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-4,5-diphenyl-1H-imidazole is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may offer distinct advantages in terms of its chemical reactivity and therapeutic potential.
Properties
Molecular Formula |
C29H23ClN2O2 |
|---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C29H23ClN2O2/c1-33-26-18-23(14-17-25(26)34-19-20-12-15-24(30)16-13-20)29-31-27(21-8-4-2-5-9-21)28(32-29)22-10-6-3-7-11-22/h2-18H,19H2,1H3,(H,31,32) |
InChI Key |
DATVTKSYQQDWLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate](/img/structure/B11103539.png)

![2,2'-[benzene-1,3-diylbis(oxy)]bis[N-(5-bromopyridin-2-yl)acetamide]](/img/structure/B11103555.png)
![4-(4-fluorophenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11103574.png)
![Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]-](/img/structure/B11103578.png)
![2,4-dimethoxy-N-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}aniline](/img/structure/B11103590.png)
![N-[2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B11103595.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B11103597.png)
![3-[Butyl(phosphonomethyl)amino]propanoic acid](/img/structure/B11103604.png)
![N-{4-cyano-3-[(Z)-1-cyano-2-(3-ethoxy-4-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazol-5-yl}acetamide](/img/structure/B11103607.png)
![{4-(4-bromophenyl)-1-chloro-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-6-yl}(pyrrolidin-1-yl)methanone](/img/structure/B11103612.png)

![6-(morpholin-4-yl)-2-(4-phenoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11103616.png)
